N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester

Description

Properties

IUPAC Name |

ethyl (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO3/c1-2-35-31(34)27(20-21-8-4-3-5-9-21)32-28(33)13-7-10-22-14-15-25-17-16-23-11-6-12-24-18-19-26(22)30(25)29(23)24/h3-6,8-9,11-12,14-19,27H,2,7,10,13,20H2,1H3,(H,32,33)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXWSIGCMVMENA-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652670 |

Source

|

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331912-17-4 |

Source

|

| Record name | Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester: A Fluorescent Probe for Protein Photocleavage

Prepared by: Gemini, Senior Application Scientist

Introduction

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is a specialized bifunctional molecule designed for applications in chemical biology and proteomics. It integrates the unique photophysical properties of a pyrene fluorophore with the biochemical specificity of an amino acid derivative. This strategic combination allows it to serve as a fluorescent probe that can be directed to specific sites on a protein, and upon photoactivation, induce cleavage of the protein backbone.[1] Its primary utility is in protein photocleavage studies, offering a method to dissect protein structure and function by selectively cutting the polypeptide chain at targeted locations.[1]

This guide provides a comprehensive technical overview of this compound, covering its molecular characteristics, synthesis, mechanism of action, and practical applications for researchers in drug development and molecular biology.

Core Molecular Structure and Functionality

The molecule can be deconstructed into three key functional units:

-

Pyrene Moiety : A polycyclic aromatic hydrocarbon that serves as the photoactive core and fluorescent reporter. Pyrene is well-known for its sensitivity to the local microenvironment, making it an excellent probe for protein conformation and binding events.[2][3]

-

Butyroyl Linker : A four-carbon aliphatic chain that provides a flexible spacer between the pyrene group and the amino acid, influencing the probe's positioning relative to the protein backbone. The linker length is a critical parameter that can affect the site-specificity of photocleavage.[4]

-

L-phenylalanine Ethyl Ester : An amino acid derivative that acts as a recognition element. The hydrophobic and aromatic nature of the phenylalanine side chain can direct the probe to bind non-covalently to specific pockets or domains within a target protein, such as those that recognize hydrophobic residues.[5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1331912-17-4 | [1] |

| Molecular Formula | C₃₁H₂₉NO₃ | [1] |

| Molecular Weight | 463.57 g/mol | [1] |

| Appearance | Yellow Solid | |

| Alternate Names | Py-Phe, Ethyl Ester | [1] |

Photophysical Characteristics

| Photophysical Property | Expected Characteristic | Rationale / Note |

| Absorption (λ_max) | ~340-345 nm | Typical for pyrene derivatives conjugated via an amide linkage. |

| Monomer Emission (λ_em) | ~375-410 nm | Exhibits a characteristic vibronic fine structure. The ratio of peak intensities (e.g., I₃/I₁) is sensitive to the polarity of the microenvironment.[2][6] |

| Excimer Emission (λ_em) | ~470-500 nm | A broad, structureless band that appears when two pyrene moieties are in close proximity (~10 Å), indicating probe aggregation or specific protein-induced dimerization.[2][3] |

| Fluorescence Lifetime | Long-lived (~40-100 ns) | The long lifetime of the excited state is a key feature of pyrene, making it sensitive to dynamic quenching processes. |

Synthesis Protocol

This compound is synthesized via a standard peptide coupling reaction, forming an amide bond between the carboxylic acid of 1-pyrenebutyric acid and the primary amine of L-phenylalanine ethyl ester.

Diagram of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

This protocol is based on standard carbodiimide-mediated coupling procedures.[7]

-

Reactant Preparation :

-

In a round-bottom flask, dissolve L-phenylalanine ethyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to neutralize the hydrochloride salt and free the primary amine. Stir for 15-20 minutes at room temperature.

-

-

Carboxylic Acid Activation :

-

In a separate flask, dissolve 1-pyrenebutyric acid (1.0 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), to the solution.

-

Stir the mixture at 0 °C for 30 minutes to form the active HOBt ester.

-

-

Coupling Reaction :

-

Transfer the solution of L-phenylalanine ethyl ester (from Step 1) to the activated 1-pyrenebutyric acid solution (from Step 2) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

-

Workup and Extraction :

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification :

-

Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure this compound.

-

-

Characterization :

-

Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mechanism of Protein Photocleavage

The primary application of this probe is the site-specific cleavage of proteins upon UV irradiation.[1] The mechanism is a multi-step photochemical process that relies on the excited state of the pyrene moiety and the presence of an electron acceptor.[4][8]

Diagram of Proposed Photocleavage Mechanism

Caption: Proposed mechanism for protein photocleavage initiated by the pyrene probe.

Mechanistic Steps Explained

-

Binding and Positioning : The probe first binds non-covalently to the target protein. The L-phenylalanine ethyl ester moiety is crucial here, as its hydrophobic and aromatic side chain directs the probe to complementary binding sites, such as hydrophobic pockets or interfaces. This binding is selective and reversible.[5]

-

Photoexcitation : Upon irradiation with UV light at a wavelength strongly absorbed by the pyrene chromophore (~345 nm), the probe is promoted to its singlet excited state (Probe*).

-

Electron Transfer : In the presence of a suitable electron acceptor (e.g., hexaamminecobalt(III) chloride, Co(NH₃)₆³⁺), the excited pyrene moiety donates an electron, forming a highly reactive pyrene radical cation (Probe·⁺).[4][8] The efficiency of this step is critical for the subsequent cleavage.

-

Backbone Cleavage : The pyrene radical cation is a powerful one-electron oxidant. It can abstract an electron from a nearby electron-rich amino acid residue (e.g., tryptophan, tyrosine) or directly from the peptide backbone. This oxidation initiates a cascade of reactions that ultimately leads to the scission of a nearby peptide bond, generating two or more protein fragments. The proximity of the probe to the backbone, determined by the initial binding event, dictates the cleavage site.[4]

Experimental Application: Site-Specific Photocleavage of a Target Protein

This section provides a detailed workflow for using this compound to map binding sites and induce specific cleavage of a target protein.

Diagram of Experimental Workflow

Caption: Experimental workflow for a protein photocleavage study.

Detailed Protocol

1. Sample Preparation

-

Protein Solution : Prepare a solution of the purified target protein (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the buffer does not contain components that absorb strongly at 345 nm or scavenge radicals.

-

Probe Stock : Prepare a concentrated stock solution of this compound (e.g., 1-5 mM) in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

-

Electron Acceptor : Prepare a stock solution of hexaamminecobalt(III) chloride (e.g., 10-20 mM) in the same buffer as the protein.

2. Binding Analysis (Optional)

-

To confirm and quantify the binding of the probe to the protein, perform a fluorescence titration.

-

In a quartz cuvette, place the protein solution. Record its intrinsic fluorescence spectrum.

-

Add small aliquots of the probe stock solution and record the pyrene fluorescence spectrum (Excitation ~345 nm, Emission ~360-550 nm) after each addition.

-

Observe changes in fluorescence intensity, emission maxima, and the I₃/I₁ ratio to monitor binding. Calculate the binding constant (K_b) by fitting the titration data.[8]

3. Photocleavage Reaction

-

Prepare the final reaction mixture in a quartz cuvette or UV-transparent microplate. Combine the protein and the probe at a desired molar ratio (e.g., 1:1 or 1:2 protein:probe). Incubate for 15-30 minutes at room temperature to allow for equilibration.

-

Add the electron acceptor to the mixture to a final concentration of ~1-2 mM.

-

Prepare control samples: (a) protein only, (b) protein + probe (no irradiation), (c) protein + acceptor (no probe), (d) protein + probe + acceptor (no irradiation).

-

Irradiate the sample and controls with a UV lamp equipped with a filter centered around 345 nm (e.g., a mercury lamp with appropriate filters or a high-power LED). The irradiation time can range from 5 minutes to several hours and must be optimized.

4. Analysis of Cleavage Products

-

SDS-PAGE : Analyze the irradiated samples and controls by SDS-PAGE. Successful cleavage will be indicated by the disappearance of the full-length protein band and the appearance of new, lower molecular weight bands in the irradiated sample lane.

-

Mass Spectrometry : To identify the precise cleavage sites, the protein fragments must be analyzed by mass spectrometry.

-

N-terminal Sequencing : The protein fragments can be separated by SDS-PAGE, blotted onto a PVDF membrane, and subjected to Edman degradation to determine the N-terminal sequence of each fragment, thereby identifying the cleavage site.[4]

Conclusion

This compound is a powerful tool for probing protein structure and function. Its utility stems from the combination of a photoactive, environmentally sensitive pyrene core with a protein-directing phenylalanine moiety. By serving as a non-covalent, site-directed photocleaving agent, it allows researchers to induce specific protein fragmentation, providing valuable insights into ligand binding sites, protein-protein interaction interfaces, and domain organization. The experimental protocols outlined in this guide provide a robust framework for leveraging this probe's unique capabilities in advanced proteomics and drug discovery research.

References

-

Chatterjee, A., et al. (2017). Photochemistry and mechanism of designed pyrenyl probe towards promoted cleavage of proteins. PubMed. Available at: [Link]

-

Chowdhury, A., et al. (2018). Tuning the chain length of new pyrene derivatives for site-selective photocleavage of avidin. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]

-

Brodbelt, J. S. (2017). A New Mass Spectrometry Method for Protein Analysis. Spectroscopy Online. Available at: [Link]

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules. Available at: [Link]

-

Jayakumar, C., et al. (2003). Tuning the Selectivity of Protein Photocleavage: Spectroscopic and Photochemical Studies. Journal of the American Chemical Society. Available at: [Link]

-

Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One. Available at: [Link]

-

Brodbelt, J. S. (2016). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. PMC. Available at: [Link]

-

Walter, F., et al. (2006). Fluorescence of covalently attached pyrene as a general RNA folding probe. PMC. Available at: [Link]

-

Narayanaswami, V., et al. (2011). Pyrene: a probe to study protein conformation and conformational changes. PubMed. Available at: [Link]

-

Sanders, J. D., et al. (2023). Impact of Internal Fragments on Top-Down Analysis of Intact Proteins by 193 nm UVPD. OSTI.GOV. Available at: [Link]

-

Somerharju, P., et al. (2009). Fluorescence imaging of pyrene-labeled lipids in living cells. PubMed. Available at: [Link]

-

ResearchGate. Fluorescence emission spectra of pyrene with a series of concentrations of SDS. Available at: [Link]

-

Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One. Available at: [Link]

-

PubChem. Phenylalanine ethyl ester. Available at: [Link]

-

PrepChem. Synthesis of L-alanyl-L-phenylalanine ethyl ester·HBr. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuning the chain length of new pyrene derivatives for site-selective photocleavage of avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Photochemistry and mechanism of designed pyrenyl probe towards promoted cleavage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Impact of Internal Fragments on Top-Down Analysis of Intact Proteins by 193 nm UVPD (Journal Article) | OSTI.GOV [osti.gov]

- 11. Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses | PLOS One [journals.plos.org]

An In-depth Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester: A Versatile Fluorescent Probe for Elucidating Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester (CAS 1331912-17-4) is a specialized fluorescent probe that merges the unique photophysical properties of the pyrene moiety with the biochemical specificity of the amino acid L-phenylalanine. This guide provides a comprehensive technical overview of this compound, from its molecular structure and physicochemical properties to its synthesis and diverse applications in protein research. We will delve into the principles of pyrene-based fluorescence, including monomer and excimer emission, and explore its utility in sophisticated techniques such as protein photocleavage and the analysis of protein conformation and dynamics. This document serves as a valuable resource for researchers seeking to leverage the power of fluorescent amino acid analogs in their scientific investigations.

Introduction: The Convergence of Fluorescence and Biochemistry

The study of protein structure, function, and dynamics is fundamental to advancing our understanding of biological processes and is a cornerstone of modern drug discovery. Fluorescent probes have emerged as indispensable tools in this endeavor, offering high sensitivity and the ability for real-time, non-invasive monitoring of biomolecular events.[1] Among the plethora of available fluorophores, pyrene stands out due to its remarkable sensitivity to the local microenvironment and its unique ability to form an excited-state dimer known as an "excimer".[2][3][4][5]

This compound integrates the pyrene fluorophore with L-phenylalanine, an essential amino acid. This conjugation allows for the site-specific incorporation of a fluorescent reporter into peptides and proteins, enabling researchers to probe specific regions of a protein's structure and to monitor conformational changes and intermolecular interactions. One of its noted applications is in protein photocleavage studies, a technique that allows for the light-induced cleavage of the polypeptide chain at specific sites.[6]

Physicochemical Properties and Molecular Structure

While a comprehensive, publicly available technical data sheet for this compound is not readily found, its fundamental properties can be derived from its chemical structure and data for similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1331912-17-4 | [6] |

| Molecular Formula | C31H29NO3 | [6] |

| Molecular Weight | 463.57 g/mol | [6] |

| Alternate Names | Py-Phe, Ethyl Ester | [6] |

Molecular Structure:

The molecule consists of a pyrene group attached via a butyroyl linker to the amine group of an L-phenylalanine ethyl ester. This structure is key to its function, with the pyrene moiety acting as the fluorescent reporter and the phenylalanine residue providing the biochemical handle for incorporation into polypeptide chains.

The Photophysics of Pyrene: A Tale of Monomers and Excimers

The utility of this compound as a fluorescent probe is rooted in the distinct photophysical properties of the pyrene fluorophore.

Monomer Emission and Environmental Sensitivity

When a pyrene molecule is in a dilute solution and not in close proximity to another pyrene molecule, it exhibits a characteristic "monomer" fluorescence emission spectrum with distinct vibronic bands. The ratio of the intensities of these bands is sensitive to the polarity of the local environment, making pyrene a valuable probe for studying the hydrophobicity of protein domains.[7]

Excimer Formation and Proximity Sensing

A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) when an excited-state pyrene molecule interacts with a ground-state pyrene molecule.[2][3][4][5] This excimer formation results in a broad, structureless emission band that is red-shifted from the monomer emission.[4] The formation of an excimer is highly dependent on the distance and orientation of the two pyrene moieties, typically requiring them to be within approximately 3-4 Å of each other.[2] This property makes pyrene an excellent "spectroscopic ruler" for probing intramolecular and intermolecular distances in proteins.[2][3][5]

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) can be used to quantify the extent of proximity between two pyrene-labeled sites within a protein or between two interacting proteins.[5]

Synthesis of this compound

Proposed Synthetic Workflow

A likely synthetic approach would be an amide coupling reaction.

Step 1: Activation of 1-Pyrenebutyric Acid 1-Pyrenebutyric acid would first be activated to facilitate the reaction with the amine group of L-phenylalanine ethyl ester. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester (e.g., N-hydroxysuccinimide ester).

Step 2: Amide Coupling The activated 1-pyrenebutyric acid derivative is then reacted with L-phenylalanine ethyl ester in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

Step 3: Purification The final product, this compound, would then be purified using standard techniques such as column chromatography to remove any unreacted starting materials and byproducts.

Caption: General experimental workflow for protein photocleavage using a pyrene-labeled amino acid.

Probing Protein Conformation and Dynamics

By incorporating two molecules of this compound at specific sites within a protein, the distance and dynamics between these two sites can be monitored through the ratio of excimer to monomer fluorescence. [2][3][5]This is a powerful technique for studying:

-

Protein Folding: Monitoring changes in the Ie/Im ratio as a protein folds can provide insights into the folding pathway and the formation of specific structural elements.

-

Conformational Changes: Ligand binding, protein-protein interactions, or changes in the cellular environment can induce conformational changes in proteins that can be detected by alterations in the pyrene excimer fluorescence.

-

Protein-Protein Interactions: If two interacting proteins are each labeled with a pyrene probe, their association can be monitored by the appearance of excimer fluorescence.

Fluorescence Quenching Studies

The fluorescence of the pyrene moiety can be quenched by certain amino acid residues (e.g., tryptophan, tyrosine) or by external quenching agents. [8][9]This property can be exploited to study the accessibility of the pyrene-labeled site to the solvent or to other parts of the protein. Changes in fluorescence intensity upon the addition of a quencher can provide information about the local environment and conformational state of the protein.

Conclusion

This compound is a powerful and versatile tool for the study of proteins. Its ability to be site-specifically incorporated into polypeptide chains, combined with the unique photophysical properties of the pyrene fluorophore, provides researchers with a sophisticated means to investigate protein structure, function, and dynamics. From precisely controlling protein activity through photocleavage to mapping intramolecular distances via excimer fluorescence, this fluorescent amino acid analog offers a wide range of experimental possibilities. As our ability to manipulate and study proteins at the molecular level continues to advance, the utility of such specialized probes in both basic research and drug development is certain to grow.

References

- Pyrene: A Probe to Study Protein Conformation and Conform

- Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Sp

- Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetrameriz

- Recent Advances in Excimer-Based Fluorescence Probes for Biological Applic

- The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3.

- New Insights into an Old Problem.

- Left: The fluorescence quenching efficiencies of different l-amino...

- Scheme 1. Synthesis of pyrene-functionalized amino acid 12 and cationic...

- High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorpor

- N-4-(1-Pyrene)butyroyl-L-phenylalanine, Ethyl Ester | CAS 1331912-17-4. SCBT.

- This compound 100mg. genesapiens.

- Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing.

- Amino Acid Quenching. NWCommons.

- This compound 100mg. Mithridion.

- N-4-(1-Pyrene)butyroyl-L-phenylalanine, Ethyl Ester_其他. 德威钠.

- Genetically Encoded Photocleavable Linkers for Patterned Protein Release

- Data Sheet - 17-4 Stainless. Rolled Alloys.

- Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine | Request PDF.

- A Workflow for Validating Specific Amino Acid Footprinting Reagents for Protein HOS Elucid

- Genetically Encoding Photoswitchable Click Amino Acids in Escherichia coli and Mammalian Cells. PMC.

- dl-PHENYLALANINE. Organic Syntheses Procedure.

- Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC.

- 1331912-17-4(N-4-(1-PYRENE)BUTYROYL-L-PHENYLALANINE, ETHYL ESTER) Product Description. ChemicalBook.

- CAS#:199612-75-4 | N-(1-L-Phenylalanine)-4-(1-pyrene)butyramide. Chemsrc.

- This compound 10mg. filariasis.

- 17-4ph stainless steel d

- Material Data Sheet Stainless Steel - Grade 17-4 (UNS S17400). Additive Systems.

- ARMCO® 17-4 PH®. AK Steel.

Sources

- 1. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 7. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. New Insights into an Old Problem. Fluorescence Quenching of Sterically-Graded Pyrenes by Tertiary Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Principles and Applications of Pyrene Monomer and Excimer Fluorescence

Abstract

Pyrene is a polycyclic aromatic hydrocarbon that has emerged as a powerful fluorescent probe in diverse scientific disciplines, including biochemistry, biophysics, and materials science.[1][2] Its unique photophysical properties, characterized by a long excited-state lifetime and the formation of an "excimer" at high concentrations, provide a sensitive tool for probing molecular proximity and the microenvironment.[1][3] This technical guide provides a comprehensive overview of the fundamental principles governing pyrene monomer and excimer fluorescence. It delves into the photophysical mechanisms, the kinetics of excimer formation, and the key factors that influence these fluorescent signals. Furthermore, this guide offers detailed experimental protocols for the practical application of pyrene fluorescence in determining critical micelle concentrations and assessing membrane fluidity, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile fluorescent probe in their work.

The Photophysical Foundation of Pyrene Fluorescence

The fluorescence of pyrene is governed by the principles of electronic transitions between molecular orbitals, which can be visually represented by a Jablonski diagram.[4][5][6][7]

The Jablonski Diagram: A Visual Guide to Molecular Excitation and Relaxation

Upon absorption of a photon of appropriate energy, a pyrene molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[5][6] This process is extremely rapid, occurring on the femtosecond timescale.[4] The excited molecule then rapidly loses excess vibrational energy through non-radiative processes like internal conversion and vibrational relaxation, reaching the lowest vibrational level of the S₁ state.[4][5] From this relaxed excited state, the molecule can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence.[5][7]

Diagram: Simplified Jablonski Diagram for Pyrene Monomer Fluorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of pyrene monomer fluorescence.

Pyrene Monomer Emission: A Sensitive Reporter of Environmental Polarity

In dilute solutions, where pyrene molecules are isolated, the fluorescence spectrum exhibits a characteristic well-resolved vibrational fine structure, with prominent peaks typically observed between 375 and 410 nm.[1][8] This structured emission is referred to as monomer fluorescence . A key feature of the pyrene monomer emission is its sensitivity to the polarity of the surrounding environment. The ratio of the intensity of the third vibrational peak (I₃, around 385 nm) to the first vibrational peak (I₁, around 375 nm), known as the I₁/I₃ or Py value, is a reliable indicator of the local polarity.[1] In non-polar environments, the I₃ peak is more intense, while in polar environments, the I₁ peak dominates.[1] This property makes pyrene a valuable probe for studying the hydrophobicity of protein binding sites and lipid bilayers.[1]

The Phenomenon of Excimer Formation

The term "excimer," a contraction of "excited dimer," describes a transient dimeric species formed between an excited-state molecule and a ground-state molecule of the same species.[9] Pyrene is a classic example of a molecule that readily forms excimers.

Mechanism and Kinetics of Excimer Formation

When an excited pyrene molecule (Py) encounters a ground-state pyrene molecule (Py) in close proximity (within approximately 10 Å), they can form an excimer (Py-Py).[1][8] This process is diffusion-controlled and therefore dependent on the concentration of pyrene and the viscosity of the medium.[10] The formation of the excimer is a dynamic process involving several rate constants:

-

k_a : The bimolecular rate constant for excimer formation.

-

k_d : The unimolecular rate constant for excimer dissociation back to an excited monomer and a ground-state monomer.

-

k_fm : The rate constant for monomer fluorescence.

-

k_fe : The rate constant for excimer fluorescence.

The excimer is energetically more stable than the excited monomer, leading to a red-shifted and broad, structureless emission band typically centered around 460-500 nm.[1][11]

Diagram: Pyrene Monomer-Excimer Kinetic Scheme

Caption: A kinetic scheme illustrating the formation and decay pathways of pyrene monomer and excimer.

Factors Influencing Excimer Formation

The ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a critical parameter that provides information about the local concentration and proximity of pyrene molecules. Several factors influence this ratio:

| Factor | Effect on Iₑ/Iₘ Ratio | Causality |

| Concentration | Increases with increasing concentration. | Higher concentration leads to a greater probability of an excited monomer encountering a ground-state monomer within the excimer formation distance.[12] |

| Viscosity | Decreases with increasing viscosity. | Higher viscosity hinders the diffusion of pyrene molecules, reducing the rate of excimer formation.[10] |

| Temperature | Complex; can increase or decrease. | Temperature affects both diffusion rates (increasing Iₑ/Iₘ) and the stability of the excimer (decreasing Iₑ/Iₘ). |

| Molecular Mobility | Increases with increasing mobility. | In systems like lipid membranes, higher fluidity allows for greater lateral diffusion of pyrene probes, promoting excimer formation.[3][13] |

| Spatial Proximity | Increases with closer proximity. | When pyrene molecules are held in close proximity by a molecular scaffold (e.g., labeled proteins), intramolecular excimer formation is favored.[8] |

Practical Applications and Experimental Protocols

The unique fluorescence properties of pyrene have been exploited in a wide range of applications, from determining the critical micelle concentration (CMC) of surfactants to probing the fluidity of biological membranes.

Determination of Critical Micelle Concentration (CMC)

Pyrene is a valuable probe for determining the CMC of surfactants.[14][15] Below the CMC, pyrene resides in a polar aqueous environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment is reflected in the pyrene fluorescence spectrum.

Experimental Protocol: CMC Determination using Pyrene Fluorescence

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 10⁻³ M.

-

Prepare a stock solution of the surfactant in deionized water at a concentration well above its expected CMC.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying surfactant concentrations, bracketing the expected CMC.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid altering the properties of the aqueous solution.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) at a constant temperature.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.[10]

-

Record the emission spectra for each sample from approximately 350 nm to 550 nm.

-

Alternatively, monitor the fluorescence intensity at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibrational peaks of the monomer emission.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the surfactant concentration.

-

A sigmoidal curve is typically observed. The inflection point of this curve corresponds to the CMC.[14]

-

Alternatively, plot the total fluorescence intensity as a function of surfactant concentration. A distinct change in the slope of the plot indicates the CMC.

-

Diagram: Workflow for CMC Determination

Caption: A step-by-step workflow for determining the Critical Micelle Concentration using pyrene fluorescence.

Probing Membrane Fluidity

The excimer-to-monomer (E/M) fluorescence ratio of pyrene and its derivatives serves as an effective parameter for assessing the fluidity of lipid membranes.[3][13] In a more fluid membrane, the lateral diffusion of pyrene probes is faster, leading to a higher probability of excimer formation and thus a higher E/M ratio.[13][16]

Experimental Protocol: Assessing Membrane Fluidity with Pyrene

-

Preparation of Labeled Membranes:

-

Incorporate a pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine) into liposomes or cell membranes at a concentration that allows for excimer formation (typically 1-10 mol%).

-

Alternatively, free pyrene can be partitioned into the membrane, though this can be less quantitative.

-

-

Sample Preparation:

-

Prepare a suspension of the pyrene-labeled membranes in a suitable buffer.

-

If studying the effect of a drug or other agent, incubate the membranes with the compound of interest for a defined period.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength to approximately 340 nm.

-

Record the emission spectra from approximately 360 nm to 600 nm.

-

Identify the peak intensity of the monomer emission (Iₘ, typically around 375-395 nm) and the excimer emission (Iₑ, typically around 470 nm).

-

-

Data Analysis:

-

Calculate the E/M ratio (Iₑ/Iₘ) for each sample.

-

Compare the E/M ratios between different experimental conditions (e.g., with and without a drug) to assess changes in membrane fluidity. An increase in the E/M ratio generally indicates an increase in membrane fluidity.[13]

-

Conclusion

Pyrene stands out as a remarkably versatile fluorescent probe due to its distinct and environment-sensitive monomer and excimer emissions. The principles governing its fluorescence provide a robust framework for investigating a wide array of molecular interactions and dynamics. From elucidating the formation of micelles to quantifying the fluidity of biological membranes, pyrene-based fluorescence spectroscopy offers a powerful and accessible tool for researchers across various scientific and drug development fields. The experimental protocols detailed in this guide provide a solid foundation for the practical application of this technique, enabling scientists to harness the unique photophysical properties of pyrene to gain deeper insights into their systems of interest.

References

-

Ando, Y., et al. (1995). Pyrene Fluorescence: A Potential Tool for Estimation of Short-Range Lateral Mobility in Membranes of Living Renal Epithelial Cells. Cellular Physiology and Biochemistry, 5(5), 246-256. [Link]

-

Datta, G., & Ganesan, V. (2016). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. The Protein Journal, 35(5), 329-339. [Link]

-

Mishra, V. K., et al. (2012). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Journal of Biological Chemistry, 287(43), 36173-36184. [Link]

-

Grieser, F., & Drummond, C. J. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. The Journal of Physical Chemistry B, 111(49), 13852-13855. [Link]

-

Crespo-Otero, R., et al. (2016). The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. Physical Chemistry Chemical Physics, 18(30), 20315-20327. [Link]

-

Bar-Shalom, D., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(49), 13852-13855. [Link]

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Application Note. [Link]

-

Li, M., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 7(3), 191833. [Link]

-

Somerharju, P. (2002). Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells. Chemistry and Physics of Lipids, 116(1-2), 57-74. [Link]

-

Van der Schoot, B. H., et al. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education, 75(5), 615. [Link]

-

Somerharju, P. (2002). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids, 116(1-2), 57-74. [Link]

-

Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. [Link]

-

Repáková, J., et al. (2010). Influence of pyrene-labeling on fluid lipid membranes. The Journal of Physical Chemistry B, 114(49), 16323-16333. [Link]

-

Thirumalai, D., & Berne, B. J. (2018). The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C, 122(25), 14147-14155. [Link]

-

Scribd. (2016). Pyrene Excimer Formation Kinetics. [Link]

-

Valeur, B., & Berberan-Santos, M. N. (2011). Phasor Representation of Monomer–Excimer Kinetics: General Results and Application to Pyrene. The Journal of Physical Chemistry B, 115(31), 9617-9624. [Link]

-

Li, M., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 7(3), 191833. [Link]

-

Kumar, S., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(3), 1149-1171. [Link]

-

ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. [Link]

-

ResearchGate. (n.d.). Simplified Jablonski diagram: fluorescence (Fluo.) is an emission from... [Link]

-

Geddes, C. D., & Lakowicz, J. R. (2009). Metal-Enhanced Excimer (P-type) Fluorescence. Journal of Fluorescence, 19(5), 871-875. [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram? [Link]

-

Shimadzu Corporation. (n.d.). Monomer Emission and Excimer Emission of Pyrene Solution. [Link]

-

Repáková, J., et al. (2010). Influence of Pyrene-Labeling on Fluid Lipid Membranes. The Journal of Physical Chemistry B, 114(49), 16323-16333. [Link]

-

Li, Y., et al. (2018). A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap. Journal of Materials Chemistry C, 6(20), 5434-5438. [Link]

-

Wikipedia. (n.d.). Jablonski diagram. [Link]

-

Lo, S.-Y., et al. (2020). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Photochemical & Photobiological Sciences, 19(9), 1152-1159. [Link]

-

ResearchGate. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields | Request PDF. [Link]

-

Williams, R. M. (2020, April 1). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. [Link]

-

LibreTexts Chemistry. (2021, January 21). 4.5: Excimers and Exciplexes. YouTube. [Link]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. edinst.com [edinst.com]

- 5. horiba.com [horiba.com]

- 6. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 7. ossila.com [ossila.com]

- 8. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monomer Emission and Excimer Emission of Pyrene Solution : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. karger.com [karger.com]

- 14. agilent.com [agilent.com]

- 15. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Influence of pyrene-labeling on fluid lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester for Protein Photocleavage Studies

Abstract

Site-specific cleavage of proteins is a cornerstone of modern proteomics, enabling detailed structural and functional analysis. Photochemical methods offer a high degree of spatial and temporal control unmatched by traditional enzymatic or chemical techniques. This guide provides an in-depth technical overview of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester (PBP), a specialized photoactive molecule designed for protein photocleavage. We will explore the foundational principles of pyrene photochemistry, the rationale for its conjugation to a phenylalanine moiety, and provide a comprehensive, field-tested protocol for its application in protein photocleavage experiments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced photochemical tools for protein manipulation.

Introduction: The Imperative for Controlled Protein Cleavage

The ability to cleave proteins at specific sites is fundamental to understanding their function, structure, and interactions. While proteases and chemical reagents like cyanogen bromide are workhorses in the lab, they are often limited by sequence specificity and harsh reaction conditions that can disrupt native protein structures.[1][2] Photocleavage reagents overcome these limitations by remaining inert until activated by a specific wavelength of light, offering unparalleled precision.[3]

1.1. Pyrene: A Versatile Photochemical Tool

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties.[4] Its long fluorescence lifetime, high quantum yield, and the sensitivity of its emission spectrum to the local environment make it an exceptional fluorescent probe.[4][5] Crucially for photocleavage applications, upon excitation, pyrene can efficiently transition to an excited triplet state.[6] This triplet state can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of photooxidative damage.[7][8][9]

1.2. Rationale for the PBP Conjugate Design

The molecule this compound (PBP) is not merely a photosensitizer; it is a rationally designed probe.[10]

-

Pyrene Butyric Acid Moiety : The pyrene core acts as the photoactive engine. The butyric acid linker provides flexibility and separates the bulky pyrene from the targeting group, minimizing steric hindrance.

-

L-Phenylalanine Ethyl Ester Moiety : Phenylalanine is a hydrophobic amino acid. Conjugating the pyrene sensitizer to it serves as a "hydrophobic anchor," directing the molecule to nonpolar pockets and binding sites within a protein's tertiary structure.[11] This targeted binding is critical for achieving site-specific, rather than random, protein cleavage.[11][12][13] The ethyl ester protects the carboxylic acid, maintaining the overall hydrophobicity of the targeting moiety.

This design allows PBP to first associate with specific regions of a target protein before light activation triggers the localized generation of reactive oxygen species (ROS), leading to peptide bond scission in close proximity to the binding site.[12][13]

The Photosensitizer: Structure and Properties

2.1. Molecular Structure

The structure of PBP combines the photoactive pyrene unit with a protein-targeting phenylalanine residue via a flexible linker.

Caption: Molecular structure of PBP.

2.2. Expected Photophysical Properties

While detailed characterization of PBP is proprietary, its properties can be inferred from analogous pyrene-amino acid conjugates.[5][14][15][16] These compounds typically exhibit strong absorption in the UVA range and emit fluorescence that is highly sensitive to the solvent environment.

| Property | Expected Value | Rationale & Significance |

| λmax (Absorption) | ~340-350 nm | This wavelength is optimal for excitation. It is high enough to minimize damage to proteins that absorb in the deep UV (<300 nm) but low enough to be accessible with common laboratory UV lamps.[12] |

| λmax (Emission) | ~375-450 nm | The fluorescence emission can be used to monitor the binding of PBP to the target protein. A shift in emission wavelength or intensity often indicates association with a hydrophobic protein environment.[4][17] |

| Fluorescence Quantum Yield (ΦF) | Variable (0.3 - 0.7) | This value is highly dependent on the local environment. Quenching of fluorescence upon protein binding can be an indicator of successful association.[12][17] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.2 - 0.4 | This is the critical parameter for photocleavage efficiency. It represents the fraction of excited PBP molecules that successfully generate singlet oxygen. This value can be influenced by solvent and binding.[6][18] |

Mechanism of PBP-Mediated Protein Photocleavage

The photocleavage process is initiated by the excitation of the pyrene moiety and proceeds primarily through a Type II photochemical mechanism involving singlet oxygen.

-

Excitation : PBP absorbs a photon (hν) at ~344 nm, promoting the pyrene (Py) to its excited singlet state (¹Py*).

-

Intersystem Crossing (ISC) : The ¹Py* rapidly undergoes intersystem crossing to the more stable, longer-lived excited triplet state (³Py*). This is a key step, as the triplet state has a sufficiently long lifetime to interact with other molecules.[19]

-

Energy Transfer (Type II Mechanism) : The ³Py* collides with ground-state molecular oxygen (³O₂), which is naturally present in aqueous buffers. Through a spin-allowed energy transfer, the pyrene returns to its ground state (Py) while exciting oxygen to its highly reactive singlet state (¹O₂).[7][20]

-

Protein Oxidation & Cleavage : The generated ¹O₂ is a powerful, non-selective oxidizing agent. However, because it is generated in close proximity to the PBP binding site, its effects are localized. It preferentially attacks electron-rich amino acid side chains such as Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), Methionine (Met), and Cysteine (Cys). This oxidation can lead directly or indirectly to the cleavage of the adjacent peptide backbone.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photosensitized cleavage and cross-linking of pBR322 DNA with khellin and visnagin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes [mdpi.com]

- 5. Photophysics of pyrene-labelled compounds of biophysical interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photosensitized production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. figshare.com [figshare.com]

- 12. Photochemistry and mechanism of designed pyrenyl probe towards promoted cleavage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuning the chain length of new pyrene derivatives for site-selective photocleavage of avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 17. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectral characteristics of Py-Phe Ethyl Ester probe

An In-depth Technical Guide to the Spectral Characteristics of the Py-Phe Ethyl Ester Probe

Foreword

Welcome to this in-depth guide on the spectral characteristics of the N-4-(1-Pyrene)butyroyl-L-phenylalanine, Ethyl Ester (Py-Phe Ethyl Ester) probe. As researchers, scientists, and drug development professionals, our ability to interrogate biological systems at the molecular level is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, pyrene-based probes offer a unique and powerful lens through which to view the intricacies of microenvironments. Py-Phe Ethyl Ester, a conjugate of the highly environment-sensitive fluorophore pyrene and a derivative of the amino acid phenylalanine, is a versatile probe for exploring hydrophobic domains within proteins, membranes, and drug delivery vehicles.[1][2]

This guide is designed not as a rigid set of instructions, but as a comprehensive exploration of the photophysical principles and practical methodologies that underpin the use of this probe. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity. Our goal is to empower you to not only use the Py-Phe Ethyl Ester probe effectively but to understand its behavior at a fundamental level, enabling you to adapt and innovate in your own research.

Section 1: The Photophysical Heart of the Probe: The Pyrene Moiety

To master the application of Py-Phe Ethyl Ester, we must first understand the behavior of its fluorescent engine: the pyrene molecule. Pyrene is a polycyclic aromatic hydrocarbon whose fluorescence is exquisitely sensitive to its immediate surroundings.[3] This sensitivity is the source of its power as a molecular probe.

The key spectral features arise from its electronic structure and the transitions between electronic states. Upon absorbing a photon of appropriate energy (typically in the UV range, ~330-340 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). It then rapidly relaxes to the lowest excited singlet state (S₁), from which it can return to the ground state via fluorescence.

Two distinct fluorescence phenomena are of critical importance:

-

Monomer Emission: When a pyrene molecule is isolated in its environment, it emits a characteristic fluorescence spectrum with a well-defined vibronic structure (a series of sharp peaks).[4][5] The relative intensities of these peaks, as we will see, provide a direct measure of environmental polarity.

-

Excimer Emission: In situations where an excited-state pyrene molecule can interact with a ground-state pyrene molecule in close proximity (within ~10 Å), they can form a transient excited-state dimer, or "excimer".[3][6] The excimer has a lower energy than the excited monomer, resulting in a broad, unstructured, and significantly red-shifted emission band (typically around 470-500 nm).[6]

The interplay between monomer and excimer emission allows us to measure not just the properties of an environment, but also the proximity and interaction between probe-labeled molecules.

Caption: Schematic of dynamic versus static fluorescence quenching pathways for the Py-Phe Ethyl Ester probe.

Section 4: Experimental Protocols for Spectral Characterization

The following protocols are designed to be self-validating systems, providing the necessary steps and rationale for robust characterization of the Py-Phe Ethyl Ester probe.

Protocol 4.1: Determination of Absorption and Emission Spectra

Objective: To determine the fundamental absorption and fluorescence emission spectra of the probe.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of Py-Phe Ethyl Ester in a high-purity solvent like ethanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-5 µM in the solvent of interest. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects. [7]3. Absorption Spectrum:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the same solvent as the sample for the blank/reference cuvette.

-

Scan from 250 nm to 450 nm.

-

Identify the wavelength of maximum absorbance (λ_max,abs_).

-

-

Emission Spectrum:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the determined λ_max,abs_ (e.g., 340 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission from 350 nm to 600 nm to capture both monomer and potential excimer fluorescence.

-

Perform a blank subtraction using a cuvette containing only the solvent.

-

Protocol 4.2: Measurement of the Polarity-Dependent I₁/I₃ Ratio

Objective: To quantify the polarity of the probe's microenvironment.

Methodology:

-

Sample Preparation: Prepare a ~1 µM solution of Py-Phe Ethyl Ester in the system to be studied (e.g., buffer, micellar solution, liposome suspension).

-

Acquire Emission Spectrum: Follow steps 4.1.4 to acquire a high-quality, blank-subtracted emission spectrum.

-

Data Analysis:

-

Identify the intensity (in arbitrary fluorescence units) of the first vibronic peak (I₁) at ~373 nm.

-

Identify the intensity of the third vibronic peak (I₃) at ~384 nm.

-

Calculate the ratio: Polarity Index = I₁ / I₃.

-

Validation: Compare the obtained ratio to the known values in reference solvents (Table 1) to place the sample environment on the polarity scale.

-

Protocol 4.3: Relative Fluorescence Quantum Yield (Φ_F_) Determination

Objective: To measure the efficiency of fluorescence emission relative to a known standard. This comparative method is reliable and widely used. [7][8][9] Causality: If a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. The method is extended using a gradient plot to improve accuracy and account for different solvents. [7][10]

Caption: Experimental workflow for determining relative fluorescence quantum yield using the comparative gradient method.

Methodology:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission ranges overlap with Py-Phe Ethyl Ester. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F_ = 0.54) is a common choice for this spectral region.

-

Prepare Solutions:

-

Prepare a series of five dilutions for both the Py-Phe Ethyl Ester sample and the standard in their respective solvents.

-

The concentrations should be chosen such that the absorbance at the chosen excitation wavelength (e.g., 340 nm) ranges from ~0.01 to 0.1. This is a critical step to avoid inner filter artifacts. [11]3. Measure Absorbance: Record the absorbance of each of the ten solutions at the excitation wavelength.

-

-

Measure Fluorescence:

-

For each solution, record the fluorescence emission spectrum under identical instrument conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Ensure the spectra are corrected for the instrument's response if necessary.

-

-

Data Analysis and Calculation:

-

For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

-

Perform a linear regression for each data set. The plot should be linear, validating that you are in a concentration range free of inner filter effects or aggregation.

-

Determine the gradient (slope) of each line (Grad_Sample_ and Grad_Std_).

-

Calculate the quantum yield of the sample (Φ_Sample_) using the following equation:

Φ_Sample_ = Φ_Std_ × (Grad_Sample_ / Grad_Std_) × (η_Sample_² / η_Std_²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot.

-

η is the refractive index of the solvent used for the sample or standard. [7]

-

-

Section 5: Applications in Research and Drug Development

The unique spectral properties of Py-Phe Ethyl Ester make it a powerful tool for various applications:

-

Probing Biomembranes: The probe can be incorporated into lipid vesicles or cell membranes. The I₁/I₃ ratio will report on the polarity of the probe's location within the bilayer, and the E/M ratio can provide information on membrane fluidity. [12]* Protein Conformational Studies: When covalently attached to a protein, the probe's fluorescence reports on the local environment. Changes in the I₁/I₃ ratio can signal conformational changes, protein folding/unfolding, or the binding of a ligand that alters the probe's environment. [3]* Drug Delivery Systems: Py-Phe Ethyl Ester can be used to characterize the hydrophobic cores of micelles, polymers, or other nanoparticles used in drug delivery. The I₁/I₃ ratio can confirm the formation of a nonpolar environment upon self-assembly, which is critical for encapsulating hydrophobic drugs. [13]

Conclusion

The Py-Phe Ethyl Ester probe is a multi-faceted tool that offers more than just a fluorescent signal. Its true power lies in its ability to report detailed information about its molecular surroundings. By understanding and harnessing the principles of its polarity-sensitive monomer emission and proximity-dependent excimer formation, researchers can gain deep insights into the structure and dynamics of complex biological and chemical systems. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile probe in your scientific pursuits.

References

- Kalyanasundaram, K., & Thomas, J. K. (n.d.). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society.

- Pal, N., et al. (n.d.). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics.

- Cuquerella, M. C., et al. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. ChemPhysChem.

- Dederen, J. C., et al. (n.d.). Fluorescence quenching of solubilized pyrene and pyrene derivatives by metal ions in SDS micelles. The Journal of Physical Chemistry.

- Al-Soufi, W., et al. (n.d.). FLUORESCENCE QUENCHING OF PYRENE DERIVATIVES BY NITROXIDES IN MICROHETEROGENEOUS SYSTEMS.

- Shirshin, E. A., et al. (2016). Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for Koc measurements. RSC Publishing.

- (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

- Zhang, Y., et al. (2022).

- (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- (n.d.). Fluorescence quantum yield measurement. JASCO Global.

- (n.d.).

- Canudas, N., et al. (2011). Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole.

- Pal, T., et al. (n.d.). Comparing the spectral properties of pyrene as free molecule, label and derivative in some colloidal systems.

- (n.d.). The fluorescence of pyrene in solvent.

- Narayanaswami, V., & Narayan, P. (n.d.).

- (n.d.). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central.

- (n.d.). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein.

- (n.d.). N-4-(1-Pyrene)butyroyl-L-phenylalanine, Ethyl Ester. Santa Cruz Biotechnology.

- (n.d.). N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester 100mg. rons.

- (n.d.). Effect of Protocatechuic Acid Ethyl Ester on Biomembrane Models: Multilamellar Vesicles and Monolayers. MDPI.

- (n.d.). Solvent and molecular weight effects on fluorescence emission of MEH-PPV.

- Lee, S. H., et al. (2007). Solvent and pH Effects on the Fluorescence of 7-(dimethylamino)-2-fluorenesulfonate. Bulletin of the Korean Chemical Society.

- Bubis, J., et al. (2025). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 100mg | rons [rons.odoo.com]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. jasco-global.com [jasco-global.com]

- 11. iss.com [iss.com]

- 12. Effect of Protocatechuic Acid Ethyl Ester on Biomembrane Models: Multilamellar Vesicles and Monolayers | MDPI [mdpi.com]

- 13. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Decoding the Nano-World: A Technical Guide to Pyrene's Microenvironment Sensitivity

For researchers, scientists, and drug development professionals navigating the complexities of nano- and micro-scale environments, the ability to accurately characterize these systems is paramount. From the hydrophobic core of a micelle to the intricate lipid bilayers of a cell membrane, understanding the polarity and fluidity of these microdomains is critical for predicting drug delivery efficacy, protein interactions, and overall system stability. Pyrene, a polycyclic aromatic hydrocarbon, has long been a stalwart fluorescent probe for these applications, offering a unique and powerful window into these otherwise invisible worlds.[1][2] This in-depth technical guide provides a comprehensive overview of the principles and practical applications of pyrene fluorescence, empowering you to leverage its full potential in your research.

The Photophysical Heart of Pyrene: A Tale of Two Emissions

Pyrene's utility as a microenvironment probe stems from its distinctive photophysical properties.[3] Upon excitation with UV light, pyrene exhibits a structured fluorescence emission spectrum characterized by five distinct vibronic bands.[1][4] However, its true power lies in its sensitivity to the surrounding environment, which manifests in two primary ways: the "Ham effect" on its monomer emission and the formation of an "excimer" at higher concentrations.

The Ham Effect: Gauging Polarity with the I₁/I₃ Ratio

The fine structure of pyrene's monomer fluorescence spectrum is exquisitely sensitive to the polarity of its immediate surroundings.[1][5] This phenomenon, known as the Ham effect, is particularly evident in the intensity ratio of the first vibronic band (I₁, around 372-375 nm) to the third vibronic band (I₃, around 383-386 nm). In polar environments, such as water or dimethylsulfoxide (DMSO), the intensity of the I₁ peak is significantly higher than the I₃ peak.[1] Conversely, in non-polar or hydrophobic environments, like the core of a micelle or a lipid bilayer, the intensity of the I₃ peak is enhanced.[1][6]

This change in the I₁/I₃ ratio provides a reliable and ratiometric measure of the micropolarity of the environment housing the pyrene molecule.[7][8][9] A lower I₁/I₃ ratio indicates a more hydrophobic environment, while a higher ratio signifies a more polar one. This principle is the foundation for using pyrene to determine the critical micelle concentration (CMC) of surfactants and to probe the hydrophobicity of various nanomaterials.[2]

Table 1: Typical I₁/I₃ Ratios of Pyrene in Different Environments

| Environment | Solvent/System | Dielectric Constant (approx.) | Typical I₁/I₃ Ratio |

| Polar | Water | 80.1 | ~1.6 - 1.9 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | ~1.5 | |

| Non-Polar | Hexane | 1.88 | ~0.6 - 0.7 |

| Micellar Core (e.g., SDS) | 2-4 | ~1.0 - 1.2 | |

| Lipid Bilayer | 2-10 | Varies with lipid composition |

Excimer Formation: A Reporter on Proximity and Fluidity

At higher concentrations, an excited-state pyrene monomer can interact with a ground-state pyrene molecule to form an "excited dimer" or excimer.[10][11] This excimer has its own distinct, broad, and structureless fluorescence emission at a longer wavelength (around 470-500 nm), well-separated from the monomer emission.[12]

The formation of this excimer is a diffusion-controlled process, meaning its rate is dependent on the concentration of pyrene and the viscosity of the medium.[10][13][14] In environments with low viscosity or high fluidity, pyrene molecules can readily diffuse and collide, leading to efficient excimer formation and a strong excimer emission signal. Conversely, in more viscous or rigid environments, molecular motion is restricted, hindering excimer formation and resulting in a weaker excimer signal relative to the monomer. This property makes pyrene an excellent probe for studying the fluidity of cell membranes and the internal viscosity of polymer nanoparticles.[15][16][17]

Visualizing the Process: From Excitation to Emission

To fully grasp the dynamics of pyrene fluorescence, it is helpful to visualize the electronic and vibrational transitions that occur. The Jablonski diagram provides a schematic representation of these photophysical processes.[18][19][20][21][22]

Sources

- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diffusion Effects on Pyrene Excimer Kinetics: Determination of the Excimer Formation Rate Coefficient Time Dependence | Winnik Research Group [sites.chem.utoronto.ca]

- 15. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Influence of pyrene-labeling on fluid lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 20. edinst.com [edinst.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester: Structure and Synthesis Precursors

Introduction

N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is a fluorescent derivative of the amino acid L-phenylalanine.[1][2][3] This molecule incorporates the highly fluorescent pyrene moiety, a polycyclic aromatic hydrocarbon, which serves as a sensitive probe for its local environment. Such fluorescent amino acid analogues are invaluable tools in biochemical and biophysical research, enabling the study of protein structure, dynamics, and interactions through fluorescence spectroscopy.[1] The ethyl ester modification enhances its utility in various experimental settings. This guide provides a comprehensive overview of its structure and a detailed, field-proven methodology for the synthesis of its core precursors, culminating in a representative protocol for its final assembly.

Chemical Structure and Properties

The molecular structure of this compound is characterized by three key components: the pyrenebutyroyl group, the L-phenylalanine core, and the ethyl ester moiety.

-

Pyrenebutyroyl Group: A 1-pyrenebutyric acid molecule is attached to the alpha-amino group of L-phenylalanine via an amide bond. The pyrene group is the fluorophore, responsible for the molecule's fluorescent properties.

-

L-phenylalanine Core: The naturally occurring amino acid L-phenylalanine provides the chiral backbone of the molecule.

-

Ethyl Ester: The carboxyl group of L-phenylalanine is esterified with ethanol.

Molecular Formula: C₃₁H₂₉NO₃[1][4]

Molecular Weight: 463.57 g/mol [1][4]

CAS Number: 1331912-17-4[1][4]

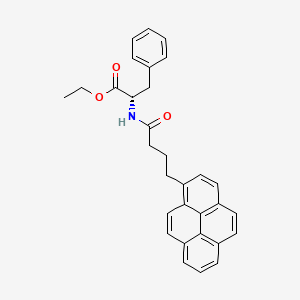

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Synthesis of Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of its two key precursors: 1-Pyrenebutyric Acid and L-Phenylalanine Ethyl Ester Hydrochloride.

Precursor 1: 1-Pyrenebutyric Acid

1-Pyrenebutyric acid is synthesized from pyrene in a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Caption: Synthetic pathway for 1-Pyrenebutyric Acid.

Experimental Protocol: Synthesis of 1-Pyrenebutyric Acid

Step 1: Friedel-Crafts Acylation of Pyrene

-

To a stirred suspension of pyrene (1.0 eq) and succinic anhydride (1.1 eq) in nitrobenzene, add anhydrous aluminum chloride (2.2 eq) portion-wise at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry to obtain 4-oxo-4-(1-pyrenyl)butanoic acid.

Step 2: Clemmensen Reduction of 4-Oxo-4-(1-pyrenyl)butanoic acid

-

Prepare amalgamated zinc by stirring zinc dust (3.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and 4-oxo-4-(1-pyrenyl)butanoic acid (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 24 hours. Add additional portions of concentrated hydrochloric acid at regular intervals.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-pyrenebutyric acid.

| Reagent/Solvent | Molar Ratio (vs. Pyrene) | Key Function |

| Pyrene | 1.0 | Starting material |

| Succinic Anhydride | 1.1 | Acylating agent |

| Aluminum Chloride | 2.2 | Lewis acid catalyst |

| Nitrobenzene | - | Solvent |

| Zinc (dust) | 3.0 | Reducing agent |

| Mercuric Chloride | - | Activates zinc |

| Toluene | - | Solvent |

| Hydrochloric Acid | - | Acid catalyst/Proton source |

Precursor 2: L-Phenylalanine Ethyl Ester Hydrochloride

L-Phenylalanine ethyl ester hydrochloride is typically prepared by the Fischer esterification of L-phenylalanine using ethanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.[5]

Caption: Final coupling step to synthesize the target molecule.

Representative Experimental Protocol

-

Dissolve 1-pyrenebutyric acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).

-